5-Amino-4-bromothiophene-2-carboxylic acid chemical properties
5-Amino-4-bromothiophene-2-carboxylic acid chemical properties
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Amino-4-bromothiophene-2-carboxylic acid .
A Tri-Functional Scaffold for Medicinal Chemistry
Executive Summary
5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) is a high-value heterocyclic building block characterized by three distinct reactive vectors: a nucleophilic amino group, an electrophilic bromine handle, and a carboxylic acid tail. This "tri-vector" functionality makes it a privileged scaffold in drug discovery, particularly for synthesizing thienopyrimidine derivatives (kinase inhibitors) and antibacterial agents.[1]
Unlike simple thiophenes, the push-pull electronic system created by the electron-donating amine and electron-withdrawing carboxylate imparts unique reactivity profiles that require precise synthetic handling to avoid decomposition (decarboxylation).
Physicochemical Profile
The compound exists as a zwitterionic species in neutral media but is most commonly handled as its methyl ester hydrochloride salt to ensure stability during storage.[1]
| Property | Data | Notes |
| Chemical Formula | C₅H₄BrNO₂S | |
| Molecular Weight | 222.06 g/mol | |
| CAS Number | 1367937-00-5 | Free Acid |
| CAS Number (Ester HCl) | 14597-58-1 | Methyl 5-amino-4-bromothiophene-2-carboxylate HCl |
| Appearance | Off-white to yellow solid | Oxidizes/darkens upon air exposure |
| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents |
| pKa (Predicted) | ~3.3 (COOH), ~1.5 (NH₃⁺) | The amine is weakly basic due to conjugation with the thiophene ring. |
| Stability | Moderate | Critical: The free acid is prone to thermal decarboxylation.[1] Store at -20°C. |
Synthetic Access & Methodology
The most robust route to the core scaffold is the regioselective bromination of methyl 5-aminothiophene-2-carboxylate. Direct synthesis via the Gewald reaction is possible but often yields mixtures; post-synthesis functionalization is preferred for the 4-bromo derivative.
Synthesis Workflow (Graphviz)[1]
Figure 1: Synthetic route to the target acid. The ester is the preferred storage form.[1]
Detailed Protocol: Regioselective Bromination
Standard Operating Procedure (SOP) for the Methyl Ester Intermediate
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Preparation: Dissolve methyl 5-aminothiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]
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Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
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Mechanistic Insight: The amino group at C5 strongly activates the C4 position (ortho-direction). The C2-carboxylate deactivates, but the C5-amino effect dominates. Low temperature is crucial to prevent over-bromination or oxidation of the amine.[1]
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Workup: Stir at 0°C for 2 hours. Pour the mixture into ice water. The product typically precipitates as a solid.[1]
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.
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Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at 0°C. Acidify carefully to pH 4 with 1M HCl to precipitate the zwitterionic acid. Do not heat , as this risks decarboxylation.[1]
Reactivity & Functionalization[2][3][4][5]
The scaffold offers three orthogonal vectors for chemical modification. Understanding the order of operations is critical for library synthesis.[1]
The "Tri-Vector" Reactivity Map[1]
Figure 2: Orthogonal reactivity vectors available for library generation.
Key Transformations
A. Suzuki-Miyaura Coupling (C4-Arylation)
The C4-bromo position is sterically crowded by the adjacent amino and carboxyl groups but remains reactive toward Palladium(0).
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1]
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Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to avoid ester hydrolysis if using the ester).[1]
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Solvent: Dioxane/Water or Toluene/Ethanol.[1]
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Note: Free amines can poison Pd catalysts.[1] It is often higher yielding to protect the amine (e.g., Boc-protection) before performing the Suzuki coupling.[1]
B. Thienopyrimidine Cyclization
This is the most "high-value" reaction for this scaffold. By reacting the C5-amine with a nitrile or formamide equivalent, and cyclizing onto the C4 position (often requiring the C4-Br to be converted to an amide or nitrile first, or using the Br for oxidative insertion), researchers can build fused bicyclic systems.[1]
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Method: React the methyl ester with formamide at 180°C (Niementowski-type reaction) to yield 4-hydroxythienopyrimidine .
Medicinal Chemistry Applications
Kinase Inhibition
The 5-aminothiophene-2-carboxylic acid motif mimics the adenine ring of ATP.
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Hinge Binding: The C5-amine (donor) and the N-3 of the thiophene (acceptor) or the carbonyl of the C2-acid can form hydrogen bonds with the kinase hinge region.
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Gatekeeper Interaction: Substituents introduced at the C4-position (via Suzuki coupling) can access the hydrophobic back-pocket of the kinase, improving selectivity.[1]
Antibacterial Gyrase B Inhibitors
The scaffold is a bioisostere for the pyrrole-amides found in natural antibiotics like clorobiocin. The C2-carboxylate is often converted to an amide to interact with the Asp73 residue in the GyrB ATPase domain.
Handling & Safety Data
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Storage: Store the methyl ester hydrochloride at room temperature (desiccated). Store the free acid at -20°C under argon.
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Light Sensitivity: The compound is photosensitive; store in amber vials.[1]
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Toxicity:
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Incompatibility: Strong oxidizing agents.[1] Avoid mixing free acid with strong bases in the absence of solvent (exothermic).
References
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Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[1] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.[1] (Context: Gewald reaction methodologies).
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Rasool, N., et al. (2025).[1][2] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. ResearchGate.[1] (Context: Suzuki coupling conditions on bromothiophene scaffolds).
